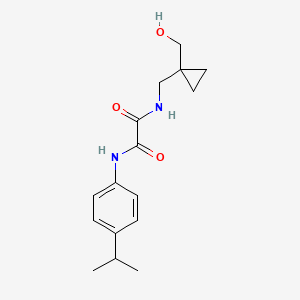

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

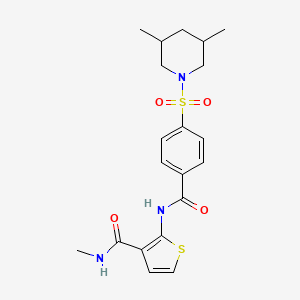

“N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide” is an organic compound that contains a cyclopropyl group (a three-carbon ring), an isopropylphenyl group (a phenyl ring with an isopropyl substituent), and an oxalamide group (a type of amide). The molecule is likely to be involved in various chemical reactions typical for these functional groups .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a cyclopropyl ring, a phenyl ring, and an oxalamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical for cyclopropyl groups, phenyl groups, and amides. These could include, for example, electrophilic aromatic substitution on the phenyl ring or nucleophilic acyl substitution on the amide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents .Mecanismo De Acción

The exact mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is not fully understood. However, it is believed that the compound acts as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a type of receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) and is involved in the regulation of neuronal excitability. By enhancing the activity of the GABAA receptor, this compound may reduce neuronal excitability and thereby exert its anticonvulsant and analgesic effects.

Biochemical and Physiological Effects:

This compound has been shown to increase the activity of the GABAA receptor in a dose-dependent manner. In addition, the compound has been shown to have a long duration of action, which may be beneficial for the treatment of chronic neurological disorders. However, the compound has also been shown to have sedative effects, which may limit its use in certain clinical settings.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for investigating the role of the GABAA receptor in various neurological disorders. However, the compound's sedative effects may limit its use in certain in vitro and in vivo experiments.

Direcciones Futuras

There are several future directions for the investigation of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide. One direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective positive allosteric modulators of the GABAA receptor. Finally, the investigation of the compound's pharmacokinetic and pharmacodynamic properties in humans is needed to determine its potential clinical utility.

Métodos De Síntesis

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide was first reported in a patent application by Xenon Pharmaceuticals. The synthesis involves the reaction of 1-(hydroxymethyl)cyclopropane carboxylic acid with 4-isopropylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate compound is then reacted with oxalyl chloride to obtain this compound.

Aplicaciones Científicas De Investigación

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide has shown promising results in preclinical studies for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine. The compound has been shown to have anticonvulsant and analgesic effects in animal models. In addition, this compound has also been investigated for its potential use in the treatment of anxiety and depression.

Propiedades

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(2)12-3-5-13(6-4-12)18-15(21)14(20)17-9-16(10-19)7-8-16/h3-6,11,19H,7-10H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVGEMILWKDKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)

![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)

![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)

amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)

![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)

![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2578338.png)